molecular formula C12H17F3N2O7 B6605717 (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid CAS No. 2287237-44-7

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

Cat. No.: B6605717
CAS No.: 2287237-44-7
M. Wt: 358.27 g/mol
InChI Key: IKGMDEZYLHZTKS-LEUCUCNGSA-N
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Description

The compound “(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid” consists of two components:

Main structure: A pentanedioic acid (glutaric acid) backbone with an (S)-configured pyrrolidine-2-carbonyl group linked via an amide bond at the second carbon.

Counterion: 2,2,2-Trifluoroacetic acid (TFA), likely forming a salt to enhance solubility and stability .

The stereochemistry (2S,2S) is critical for its biological activity, as enantiomeric differences can drastically alter interactions with chiral biomolecules .

Properties

IUPAC Name

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5.C2HF3O2/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17);(H,6,7)/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGMDEZYLHZTKS-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone for constructing the dipeptide backbone. The (2S)-pyrrolidine-2-carboxylic acid moiety is first activated as a pentafluorophenyl ester or using 1-hydroxybenzotriazole (HOBt) for coupling with (2S)-glutamic acid derivatives. A study demonstrated that using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) achieved 78% coupling efficiency for similar pyrrolidine-containing peptides. Critical parameters include:

  • Temperature : 0–25°C to minimize racemization.

  • Resin : Wang resin pre-loaded with Fmoc-protected glutamic acid α-allyl ester.

  • Deprotection : 20% piperidine in DMF for Fmoc removal.

The trifluoroacetic acid (TFA) counterion is introduced during final resin cleavage, simultaneously removing protecting groups and protonating the amine.

Solution-Phase Synthesis with Chiral Auxiliaries

Solution-phase methods enable scalable production. A patent describes the preparation of pyrrolidine-2-carboxylic acid derivatives via catalytic hydrogenation of proline precursors. Key steps include:

  • Chiral Induction : (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is hydrogenated at 1.4–1.5 MPa H₂ pressure using a palladium catalyst to retain the (2S) configuration.

  • Coupling : Activated (2S)-pyrrolidine-2-carboxylic acid (e.g., mixed anhydride or HOBt ester) reacts with L-glutamic acid di-tert-butyl ester.

  • Deprotection : Tert-butyl groups are cleaved with TFA, yielding the free carboxylic acid and forming the TFA salt.

Comparative yields from solution-phase synthesis range from 65% to 82.9%, depending on the protecting group strategy.

Stereochemical Control and Optimization

Catalytic Asymmetric Hydrogenation

Maintaining the (2S) configuration in both the pyrrolidine and glutamic acid residues is critical. A patent highlights the use of sodium ethoxide and chiral catalysts (e.g., (R)-BINAP-Ru complexes) to achieve enantiomeric excess (ee) up to 61.1% during pyrrolidine ring hydrogenation. For example:

  • Substrate : 4-oxo-proline derivatives.

  • Conditions : 50°C, 1.5 MPa H₂, ethanol/DMF solvent.

  • Outcome : Cis-configuration predominates (≥95:5 dr).

Dynamic Kinetic Resolution

Racemization during coupling is mitigated using bulky bases like DIPEA and low temperatures (−20°C). A study reported that coupling (2S)-pyrrolidine-2-carboxylic acid with Fmoc-Glu-OAll in the presence of HBTU/DIPEA at 0°C preserved >98% ee.

Salt Formation and Purification

Trifluoroacetate Salt Formation

The TFA salt forms during final deprotection:

  • Deprotection : Boc or Fmoc groups are removed with 95% TFA in dichloromethane.

  • Precipitation : Addition of cold diethyl ether precipitates the TFA salt.

  • Lyophilization : Freeze-drying yields a hygroscopic white solid.

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) resolves diastereomers and byproducts. Typical conditions:

  • Flow Rate : 1.5 mL/min.

  • Detection : UV at 214 nm.

  • Purity : ≥95% after two purification cycles.

Comparative Analysis of Synthetic Routes

Method Yield ee (%) Key Advantage Reference
Solid-Phase Synthesis78%>98Minimal racemization
Catalytic Hydrogenation82.9%61.1Scalability
Solution-Phase Coupling89.7%98.5Cost-effective reagents

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-oxidation during Dess–Martin periodinane treatment generates 2-oxoamide impurities.

  • Solution : Strict temperature control (−78°C) and stoichiometric reagent use.

Hygroscopicity Management

  • Issue : The TFA salt absorbs moisture, complicating storage.

  • Solution : Lyophilization followed by storage under argon with desiccant .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be performed on the carbonyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Reagent: Employed in various organic synthesis reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Interaction: Used in research to study protein-ligand interactions.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.

    Material Science: Explored for its potential use in the development of new materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pentanedioic acid moiety play crucial roles in binding to these targets, while the trifluoroacetic acid group can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally analogous compounds, supported by evidence from diverse sources.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Solubility/Stability Reference
(2S)-2-[[(2S)-Pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid Pyrrolidine-2-carbonyl group; TFA counterion Potential enzyme inhibition (e.g., folate-related enzymes); peptide-based drug candidate High solubility in polar solvents due to TFA; stable at -20°C in sealed environments
Trofinetide (CAS 853400–76–7) (2S)-2-[[(2S)-1-(2-Aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid Neuroprotective agent; clinical trials for Rett syndrome and Fragile X syndrome Likely improved metabolic stability due to methylpyrrolidine moiety
Methotrexate (MTX) Pteridinyl group linked to glutaric acid Anticancer drug (dihydrofolate reductase inhibitor); used in autoimmune diseases Low solubility in water; often administered as sodium salt
(2S)-2-{[(2S)-5-Oxopyrrolidin-2-yl]formamido}pentanedioic acid (CAS 2172265-06-2) 5-Oxopyrrolidinyl substituent Synthetic intermediate for peptidomimetics; potential protease inhibition Moderate solubility; sensitive to hydrolysis
5-Methyltetrahydrofolate Tetrahydrofolic acid backbone with methyl substituent Cofactor in folate metabolism; critical for DNA synthesis and methylation Water-soluble; degraded by oxidative stress
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid Arginyl and phenylalanine residues; complex peptidic chain Hypothetical enzyme inhibitor (e.g., arginase or trypsin-like proteases) Low solubility due to hydrophobic phenyl group; requires DMSO for dissolution

Key Findings from Comparative Analysis

Structural Flexibility vs. In contrast, Trofinetide’s 2-methylpyrrolidine group improves metabolic stability by resisting oxidative degradation . Methotrexate’s pteridinyl moiety allows tight binding to DHFR, but its poor solubility necessitates salt formulations, unlike the TFA-counterionized target compound .

Solubility and Stability :

  • The TFA counterion in the target compound enhances aqueous solubility compared to free acid forms (e.g., MTX or 5-methyltetrahydrofolate) . However, TFA’s acidity may limit compatibility with biological systems at high concentrations.
  • Compounds with hydrophobic groups (e.g., phenylalanine in ) exhibit reduced solubility, requiring organic solvents for experimental use.

Biological Targets :

  • Folate analogs (MTX, 5-methyltetrahydrofolate) target folate metabolism, whereas pyrrolidine-glutaric acid derivatives (target compound, Trofinetide) may interact with neuropeptide receptors or proteases .
  • The 5-oxopyrrolidinyl variant () lacks the TFA counterion but shows promise as a synthetic precursor for protease inhibitors.

Complex peptidic chains (e.g., ) are more suited for targeted enzyme inhibition but face challenges in bioavailability.

Biological Activity

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid; 2,2,2-trifluoroacetic acid (CAS No. 32302-76-4) is a complex organic compound characterized by its unique structure that includes a pyrrolidine ring and a pentanedioic acid moiety. The trifluoroacetic acid component enhances its chemical properties, making it a subject of interest in various biological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure can be summarized as follows:

Property Details
IUPAC Name (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid; 2,2,2-trifluoroacetic acid
Molecular Formula C12H19N3O6
Molecular Weight 273.30 g/mol
CAS Number 32302-76-4

The biological activity of (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidine ring enhances binding affinity to target proteins, while the pentanedioic acid moiety contributes to the compound's overall stability and reactivity. The trifluoroacetic acid group may also influence the compound's solubility and bioavailability.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes. For instance, it was found to inhibit fibroblast activation protein (FAP) with an IC50 value lower than 10 µM in high-throughput screening assays. Inhibition of FAP is particularly relevant in cancer biology as it plays a role in tumor progression and metastasis .

Anticancer Properties

The compound has shown promising results in preclinical models for its anticancer properties. It was evaluated against several cancer cell lines, demonstrating cytotoxic effects without adversely affecting normal fibroblast viability. For example, specific derivatives of similar compounds were tested on MeWo melanoma cells, revealing that certain modifications led to enhanced cytotoxicity .

Case Studies

  • FAP Inhibition in Cancer Models : A study focused on the inhibition of FAP highlighted that compounds with structural similarities to (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid exhibited more than 50% relative inhibition at concentrations around 2 µM . This suggests potential for therapeutic applications in targeting tumor microenvironments.
  • Selectivity for Carbonic Anhydrase Isoforms : Another investigation demonstrated that related pyrrolidine-based compounds selectively inhibited human carbonic anhydrase isoforms, particularly hCA II and hCA IX, which are implicated in cancer metabolism . These findings indicate that modifications to the compound could enhance selectivity and efficacy.

Comparative Analysis

To better understand the biological activity of (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid compared to similar compounds, the following table summarizes key findings:

Compound IC50 (µM) Target Activity Type
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid<10Fibroblast Activation ProteinInhibitor
Related Pyrrolidine Derivative<20Human Carbonic Anhydrase IISelective Inhibitor
DPP-IV Inhibitor<50Dipeptidyl Peptidase IVAntidiabetic

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)Key ReagentsAdvantages
SPPS70–85Fmoc-OSu, TFA/DCMHigh stereochemical control
Solution-phase60–75EDC, HOBt, TFAScalability for bulk synthesis
Computational-guidedN/ADFT-based path searchReduces experimental iterations

Advanced: How can researchers resolve contradictions in stereochemical assignments of this compound?

Methodological Answer:
Stereochemical ambiguities arise due to the compound’s two chiral centers. Contradictions are resolved using:

  • X-ray crystallography: Provides definitive confirmation of absolute configuration by analyzing crystal lattice parameters .
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB; retention times are compared to standards .
  • Vibrational Circular Dichroism (VCD): Detects conformational preferences in solution, complementing crystallographic data .
  • NMR anisotropy: Mosher’s acid derivatives or NOE interactions help assign relative configurations .

Example Workflow:

Perform X-ray on a single crystal to establish absolute configuration.

Validate with chiral HPLC to ensure enantiomeric excess >98%.

Use VCD to confirm solution-phase conformation matches solid-state data.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR spectroscopy: 1H/13C/19F NMR identifies structural integrity and detects impurities (e.g., residual TFA). 19F NMR is particularly useful for tracking TFA interactions .
  • Mass spectrometry (HRMS): Confirms molecular weight and isotopic patterns. ESI-MS in negative ion mode detects deprotonated species.
  • HPLC: Reverse-phase C18 columns with UV detection at 210 nm assess purity. TFA in mobile phases enhances peak resolution .
  • Elemental analysis: Validates C, H, N, and F content, especially for fluorinated moieties .

Advanced: How does the trifluoroacetic acid component influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer:
TFA acts as both a counterion and catalyst:

  • Acidolytic deprotection: Cleaves tert-butyl and Boc groups under mild conditions (e.g., 20% TFA/DCM for 30 min) .
  • Solvent effects: Low dielectric constant of TFA enhances carbocation stability during SN1 reactions.
  • Catalytic role: Stabilizes transition states in acyl transfer reactions via hydrogen bonding, improving coupling efficiency .

Note: Excess TFA can protonate amine intermediates, requiring neutralization (e.g., with DIEA) before subsequent reactions.

Advanced: What computational strategies are employed to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Screens binding affinity to enzymes (e.g., proteases) by simulating ligand-receptor interactions. Focus on the pyrrolidine-carboxylic acid motif’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) simulations (GROMACS): Evaluates stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD and binding free energy (MM-PBSA) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Models electronic interactions at active sites, crucial for understanding fluorine’s electron-withdrawing effects on binding .

Case Study:
Inhibition of angiotensin-converting enzyme (ACE) was predicted via docking, with MD simulations showing stable binding of the carboxylate group to Zn²+ in ACE’s active site .

Advanced: How can researchers address discrepancies in bioactivity data across different assay systems?

Methodological Answer:
Contradictions arise from variations in assay conditions (pH, ionic strength) or off-target effects. Mitigation strategies include:

  • Standardized buffers: Use TFA-free buffers (e.g., HEPES) to avoid interference with biological assays.
  • Orthogonal assays: Validate enzyme inhibition (e.g., fluorescence-based) with cell-based assays (e.g., luciferase reporter) .
  • Metabolite profiling: LC-MS/MS identifies degradation products or metabolites that may confound results .

Example:
Inconsistent IC50 values in kinase assays were traced to TFA-induced protein denaturation. Switching to acetic acid as a counterion resolved the issue .

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